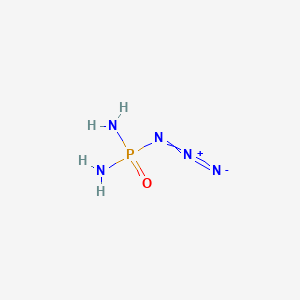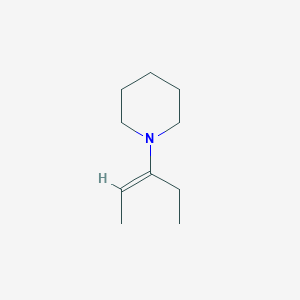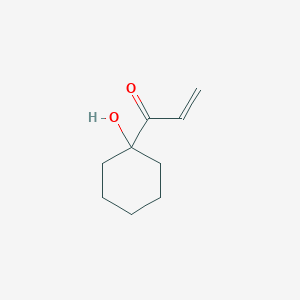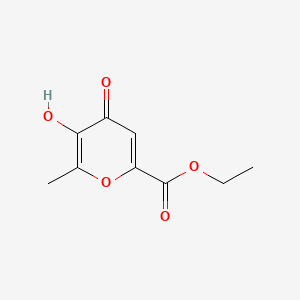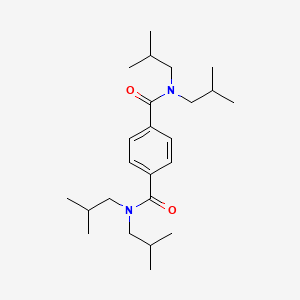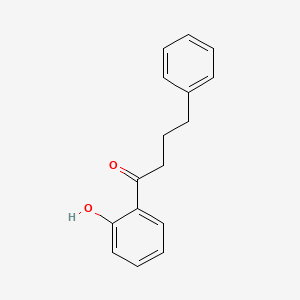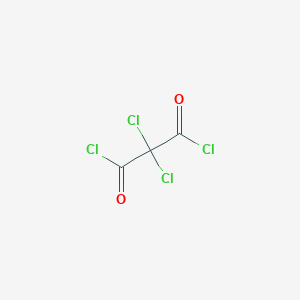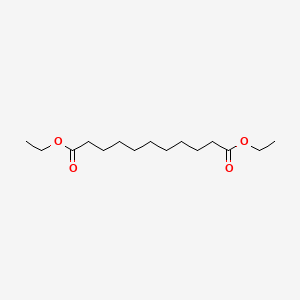
Diethyl undecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl undecanedioate is an organic compound with the molecular formula C13H24O4. It is an ester derived from undecanedioic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl undecanedioate can be synthesized through the esterification of undecanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Undecanedioic acid+2Ethanol→Diethyl undecanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where undecanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl undecanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanedioic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can react with other alcohols to form different esters in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Undecanedioic acid and ethanol.
Reduction: Undecanediol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Diethyl undecanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Polymer Chemistry: It can be used in the production of polyesters and other polymeric materials.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It can be used in studies involving ester hydrolysis and enzyme activity.
Wirkmechanismus
The mechanism of action of diethyl undecanedioate in chemical reactions typically involves the ester functional group. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of undecanedioic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl undecanedioate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl adipate: Another ester with a shorter carbon chain.
Diethyl malonate: An ester with two ester groups on adjacent carbons.
Uniqueness
Diethyl undecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it suitable for specific applications in polymer chemistry and organic synthesis where longer chain lengths are advantageous.
Eigenschaften
CAS-Nummer |
22543-29-9 |
|---|---|
Molekularformel |
C15H28O4 |
Molekulargewicht |
272.38 g/mol |
IUPAC-Name |
diethyl undecanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-18-14(16)12-10-8-6-5-7-9-11-13-15(17)19-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
QEPPKIXGZIXTEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



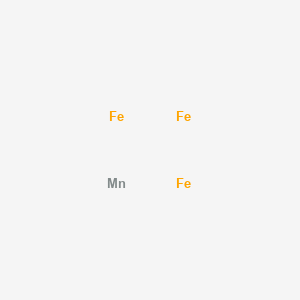

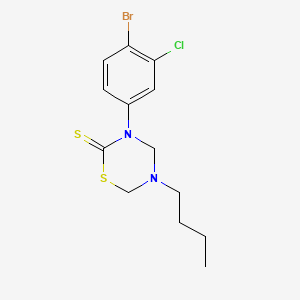
![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

